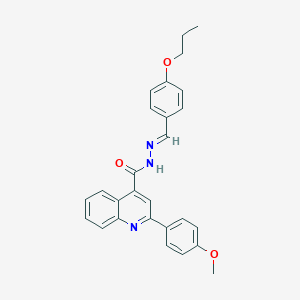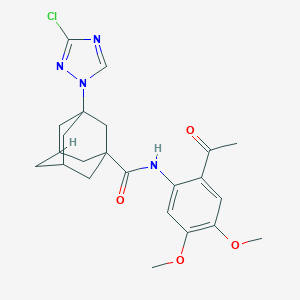
N~1~-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound with a complex structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations to introduce the carboxamide group.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the Phenyl Group: The phenyl group with acetyl and methoxy substituents can be synthesized separately and then coupled to the triazole-adamantane intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
化学反応の分析
Types of Reactions
N~1~-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to a triazoline under specific conditions.
Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a triazoline derivative.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving triazole and adamantane moieties. It can also be used in the design of new drugs with potential therapeutic effects.
Medicine
Medically, N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE could be investigated for its antiviral, antibacterial, or anticancer properties due to the presence of the triazole ring, which is known for its biological activity.
Industry
In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(2-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- N-(4,5-dimethoxyphenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
Uniqueness
The uniqueness of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and methoxy groups on the phenyl ring, along with the chloro-substituted triazole and adamantane core, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C23H27ClN4O4 |
|---|---|
分子量 |
458.9g/mol |
IUPAC名 |
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H27ClN4O4/c1-13(29)16-5-18(31-2)19(32-3)6-17(16)26-20(30)22-7-14-4-15(8-22)10-23(9-14,11-22)28-12-25-21(24)27-28/h5-6,12,14-15H,4,7-11H2,1-3H3,(H,26,30) |
InChIキー |
BYKIEIKDTZQLHU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC)OC |
正規SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B445915.png)
![5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
![N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B445918.png)
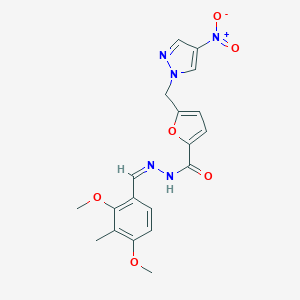
![2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445920.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B445926.png)
![N-[3-(N-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B445927.png)
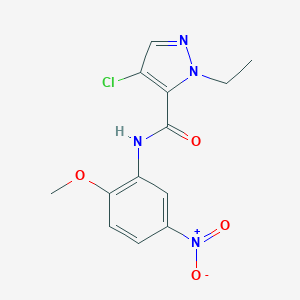
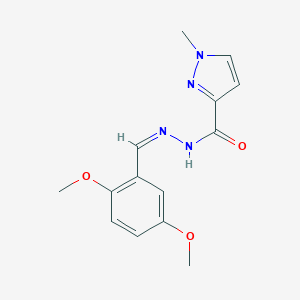
![Methyl 4-(2-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B445932.png)
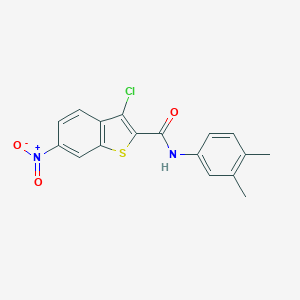
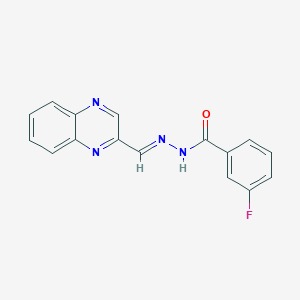
![N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-1-benzothiophene-3-carbohydrazide](/img/structure/B445936.png)
